N-(Propan-2-yl)but-2-enamide
Description
N-(Propan-2-yl)but-2-enamide (CAS: 2210-25-5) is an α,β-unsaturated amide characterized by a but-2-enamide backbone substituted with an isopropyl (propan-2-yl) group at the nitrogen atom. Its molecular formula is C₇H₁₃NO, with a molar mass of 127.19 g/mol . This compound belongs to the broader class of enamide derivatives, which are notable for their applications in organic synthesis, polymer chemistry, and medicinal chemistry due to their reactive α,β-unsaturated carbonyl system.
Properties
CAS No. |
67617-61-2 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
N-propan-2-ylbut-2-enamide |
InChI |
InChI=1S/C7H13NO/c1-4-5-7(9)8-6(2)3/h4-6H,1-3H3,(H,8,9) |
InChI Key |
PMYOYDPRILKMKB-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method to synthesize N-(Propan-2-yl)but-2-enamide involves the reaction of but-2-enoic acid with isopropylamine. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrially, the compound can be produced through a similar amidation process, often scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(Propan-2-yl)but-2-enamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding amines or alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, alkoxides
Major Products:
Oxidation: Carboxylic acids, oxidized derivatives
Reduction: Amines, alcohols
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
Chemistry:
- N-(Propan-2-yl)but-2-enamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology:
- The compound has potential applications in the development of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine:
- Research is ongoing to explore the use of this compound in drug development, particularly as a precursor for the synthesis of therapeutic agents.
Industry:
- In the industrial sector, the compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which N-(Propan-2-yl)but-2-enamide exerts its effects depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its amide functional group. This interaction can modulate the activity of these targets, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
N-(Propan-2-yl)but-2-enamide shares its core α,β-unsaturated amide structure with several pharmacologically and industrially relevant compounds. Below is a detailed comparison with structurally analogous derivatives:
Key Findings from Comparative Analysis
Structural Complexity and Pharmacological Activity: this compound lacks the complex aromatic cores (e.g., quinoline or quinazoline) present in analogs like dacomitinib or the compounds in . These cores are critical for binding to kinase domains, explaining their therapeutic utility . Substituents on the but-2-enamide backbone significantly modulate bioactivity. For example, the piperidinyl group in dacomitinib enhances EGFR affinity, while benzylamino or methoxyethylamino groups in patent compounds improve solubility and target specificity .
Synthetic Accessibility: this compound is simpler to synthesize compared to derivatives requiring multi-step coupling (e.g., HATU-mediated amidation in ). Its synthesis likely involves direct acylation of propan-2-amine with but-2-enoyl chloride, whereas complex analogs necessitate advanced techniques like palladium-catalyzed cross-coupling or enzymatic resolution .
Thermodynamic and Physicochemical Properties: The absence of polar substituents (e.g., cyano, methoxy) in this compound results in lower polarity compared to analogs in , affecting its solubility and bioavailability. Molecular weight correlates with pharmacological relevance: derivatives exceeding 500 g/mol (e.g., ) often exhibit optimized pharmacokinetic profiles due to balanced lipophilicity and water solubility.
Safety Profiles: this compound is classified as non-hazardous under standard conditions , whereas analogs like dacomitinib carry warnings for severe dermatological and gastrointestinal toxicity due to their potent biological activity .
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